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Compound of Interest

Compound Name: ASP5878

Cat. No.: B605635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical studies of ASP5878, a

novel inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4, in the context of

hepatocellular carcinoma (HCC). The data herein is compiled from published preclinical

research and is intended to offer a comprehensive resource for professionals in the field of

oncology drug development.

Mechanism of Action
ASP5878 is a potent and selective tyrosine kinase inhibitor targeting FGFR1, FGFR2, FGFR3,

and FGFR4.[1] In hepatocellular carcinoma, a significant driver of oncogenesis in a subset of

patients is the aberrant signaling of the FGF19-FGFR4 axis.[2] ASP5878 exerts its anti-tumor

effects by inhibiting the phosphorylation of FGFR4 and its downstream signaling molecules,

which include FRS2 and ERK.[1][3] This inhibition of the signaling cascade ultimately leads to

the induction of apoptosis in cancer cells.[3][4]
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Caption: Mechanism of action of ASP5878 in the FGF19-FGFR4 signaling pathway.

Quantitative Data Summary
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The following tables summarize the key quantitative data from preclinical studies of ASP5878.

Table 1: In Vitro Kinase Inhibitory Activity of ASP5878
Target Kinase IC50 (nmol/L)

FGFR1 0.47

FGFR2 0.60

FGFR3 0.74

FGFR4 3.5

Data sourced from Futami et al. (2015) and MedChemExpress.[1][5]

Table 2: In Vitro Anti-proliferative Activity of ASP5878 in
FGF19-Expressing HCC Cell Lines

Cell Line IC50 (nmol/L)

Hep3B2.1-7 8.5

HuH-7 27

JHH-7 21

Data sourced from Futami et al. (2015) and MedChemExpress.[1][5]

Table 3: In Vivo Antitumor Activity of ASP5878 in HCC
Xenograft Models
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Animal Model Treatment Dosage
Tumor Growth
Inhibition/Regressi
on

Hep3B2.1-7

Subcutaneous

Xenograft

ASP5878 1 mg/kg, once daily 9% regression

Hep3B2.1-7

Subcutaneous

Xenograft

ASP5878 3 mg/kg, once daily 88% regression

HuH-7 Orthotopic

Xenograft
ASP5878 3 mg/kg, once daily

Complete tumor

regression

Data sourced from Futami et al. (2017) and MedChemExpress.[1][6]

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

In Vitro Kinase Assay
The inhibitory activity of ASP5878 against FGFR1, 2, 3, and 4 was determined using a kinase

assay. While the specific assay format is not detailed in the provided search results, such

assays typically involve incubating the recombinant kinase with a substrate and ATP in the

presence of varying concentrations of the inhibitor. The kinase activity is then measured, often

by quantifying the amount of phosphorylated substrate, to determine the IC50 value.

Cell Lines and Culture
The human HCC cell lines Hep3B2.1-7, HuH-7, and JHH-7, all of which express FGF19, were

used in the preclinical studies.[3] These cell lines were cultured in appropriate media and

conditions for subsequent in vitro and in vivo experiments.

Western Blotting
To investigate the effect of ASP5878 on downstream signaling, Hep3B2.1-7 cells were treated

with the compound for specified durations.[3] Cell lysates were then prepared and subjected to
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Western blotting to detect the phosphorylation status of key proteins including FGFR4, FRS2,

and ERK, as well as the cleavage of PARP, an indicator of apoptosis.[3][5]

Experimental Workflow for Western Blotting
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Caption: A generalized workflow for Western blotting experiments.

In Vivo Xenograft Studies
The in vivo efficacy of ASP5878 was evaluated in mouse xenograft models.[1]

Subcutaneous Xenograft Model: Hep3B2.1-7 cells were subcutaneously inoculated into nude

mice.[1] Once tumors reached a certain size, the mice were treated with oral doses of

ASP5878 (e.g., 1 and 3 mg/kg) or a vehicle control.[1][3] Tumor volume and body weight

were monitored throughout the study.[3]

Orthotopic Xenograft Model: To create a more clinically relevant model, HuH-7 cells,

engineered to express luciferase (HuH-7-Luc), were directly inoculated into the livers of

mice.[6] Tumor growth was monitored using bioluminescent imaging.[3] The mice were

treated with ASP5878, sorafenib (as a comparator), or a vehicle control, and survival was a

key endpoint.[3]

Logical Relationship of Preclinical Evaluation
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Caption: Logical flow of the preclinical evaluation of ASP5878 in HCC.

Conclusion
The preclinical data strongly suggest that ASP5878 is a potent inhibitor of the FGF/FGFR

signaling pathway with significant anti-tumor activity in FGF19-expressing hepatocellular

carcinoma models. The in vitro studies demonstrated direct inhibition of FGFR kinases and
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suppression of cancer cell proliferation. These findings were translated into in vivo models,

where oral administration of ASP5878 led to substantial and, in some cases, complete tumor

regression and improved survival. These promising preclinical results provided a strong

rationale for the clinical development of ASP5878 for the treatment of patients with FGF19-

expressing HCC.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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